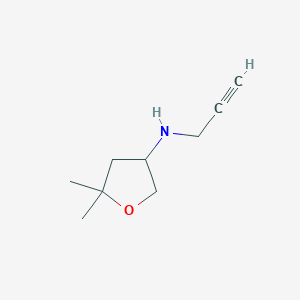

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine

Description

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is a substituted oxolane (tetrahydrofuran derivative) featuring a tertiary amine group at the 3-position and a propargyl (prop-2-yn-1-yl) substituent. The oxolane ring is further modified with two methyl groups at the 5-position, which enhance steric bulk and may influence conformational stability. The propargyl group introduces a terminal alkyne moiety, a key functional group in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

5,5-dimethyl-N-prop-2-ynyloxolan-3-amine |

InChI |

InChI=1S/C9H15NO/c1-4-5-10-8-6-9(2,3)11-7-8/h1,8,10H,5-7H2,2-3H3 |

InChI Key |

YCYXRRDUUFLONF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)NCC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethyl-3-hydroxyoxolane with prop-2-yn-1-amine in the presence of a suitable catalyst. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine or alcohol derivatives, and substituted oxolane compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that derivatives of 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine exhibit significant cytotoxicity against various cancer cell lines. For instance, a synthesized analog demonstrated IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Caspase activation |

| A549 (Lung Cancer) | 3.8 | Mitochondrial disruption |

Neuroprotective Effects

Another application of this compound is its neuroprotective properties. Research indicates that it can mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Material Science

Synthesis of Functional Polymers

this compound has been utilized in the synthesis of functional polymers through click chemistry. This method allows for the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability.

| Polymer Type | Property Enhanced | Application Area |

|---|---|---|

| Polyurethane | Mechanical strength | Coatings and adhesives |

| Polyethylene glycol | Thermal stability | Biomedical devices |

Biochemistry

Enzyme Inhibition Studies

The compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain phospholipases involved in inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases.

| Enzyme Targeted | Inhibition Type | Potential Application |

|---|---|---|

| Phospholipase A2 | Competitive inhibition | Anti-inflammatory therapies |

Case Studies

-

Cytotoxicity Against Cancer Cells

A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives of this compound, which were tested against various cancer cell lines. The results indicated a clear dose-dependent response, with specific structural modifications leading to increased potency. -

Neuroprotection in Animal Models

In vivo studies using rodent models have shown that administration of the compound can significantly reduce markers of oxidative stress in brain tissues subjected to ischemic conditions. This suggests its potential as a therapeutic agent for stroke recovery. -

Polymer Development for Drug Delivery Systems

Researchers have successfully integrated this compound into biodegradable polymer scaffolds designed for drug delivery applications. These scaffolds exhibited controlled release profiles and improved bioavailability of encapsulated drugs.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine with compounds sharing structural or functional similarities, based on evidence from synthesis protocols, substituent effects, and heterocyclic systems.

Structural and Functional Group Comparison

Key Comparisons

Propargyl Substituent Reactivity

- Target Compound vs. 2-Iodo-N-(prop-2-yn-1-yl)acetamide (33) :

Both compounds feature a propargyl group, but the target compound’s tertiary amine is more nucleophilic than the acetamide in 33. The iodine in 33 enables alkylation or cross-coupling reactions, whereas the alkyne in the target compound is primed for click chemistry .

Heterocyclic Core Differences

- Oxolane vs. Oxadiazole :

The oxolane ring (ether) in the target compound is electron-rich and flexible, while the oxadiazole in 4-(2,5-dimethylpyrrolyl)-1,2,5-oxadiazol-3-amine is planar and aromatic. Oxadiazoles are often used in high-energy materials due to their stability and nitrogen-rich structure , whereas oxolanes may enhance solubility in hydrophobic environments.

Amine Substituent Effects

- Tertiary Amine vs. Boronate Ester :

The dimethylamine in N,N-Dimethyl-3-((5-(dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine () facilitates metal coordination, while its boronate ester enables Suzuki-Miyaura cross-coupling. The target compound’s propargyl-amine group could act as a ligand or participate in cycloaddition reactions.

Physicochemical Properties (Inferred)

| Property | Target Compound | 2-Iodo-N-(prop-2-yn-1-yl)acetamide | 4-(2,5-Dimethylpyrrolyl)-oxadiazol-3-amine |

|---|---|---|---|

| Lipophilicity | Moderate (oxolane + methyl) | High (iodide + acetamide) | Low (polar oxadiazole) |

| Basicity (amine) | Moderate (tertiary amine) | Low (amide) | Low (aromatic amine) |

| Thermal Stability | High (steric hindrance) | Moderate (iodide instability) | High (oxadiazole ring) |

Research Findings and Limitations

- Synthesis Insights : The propargylamine group in the target compound may be synthesized via methods analogous to , where propargylamine reacts with carboxylic acid derivatives (e.g., using EDCI/DMAP coupling) .

- Gaps in Evidence: No direct data on the target compound’s spectroscopic, thermodynamic, or biological properties were found. Comparisons rely on structural analogs and inferred reactivity.

Biological Activity

5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its oxolan structure combined with a propargyl amine moiety. This unique structure may contribute to its interaction with biological targets and influence its pharmacological properties.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes by binding to their active or allosteric sites, thereby modulating their activity. This inhibition can affect various metabolic pathways.

- Receptor Interaction : The compound may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. For instance:

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 | |

| Compound B | Escherichia coli | 0.5 | |

| This compound | TBD | TBD | TBD |

The minimum inhibitory concentration (MIC) values for similar compounds suggest a potential for this compound to exhibit comparable antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In vitro assays using cancer cell lines such as A549 (lung adenocarcinoma) have demonstrated that derivatives of oxolane-based compounds can significantly reduce cell viability:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | A549 | 10 | |

| Compound D | HCT116 (colon cancer) | 15 | |

| This compound | TBD | TBD | TBD |

These findings indicate that the compound may possess selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

Several case studies highlight the biological activities of oxolane derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant activity against multidrug-resistant Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .

- Cytotoxicity Assessment : In a comparative analysis, various oxolane derivatives were tested for their cytotoxic effects on both cancerous and non-cancerous cell lines. The results indicated that certain modifications in the structure led to enhanced anticancer properties while maintaining low toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.